molecular formula C14H11NS B11880370 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole

8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole

Cat. No.: B11880370
M. Wt: 225.31 g/mol
InChI Key: DLHCWFBDAMNSQE-UHFFFAOYSA-N
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Description

8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole is a chemical compound with the CAS registry number 110032-20-7 . It has the molecular formula C 14 H 11 NS and a molecular weight of 225.31 g/mol . This synthetic fused heterocycle features a thiazole ring system, a structural motif of significant interest in medicinal chemistry due to its potential to interact with biological targets . The presence of sulfur and nitrogen atoms in the heterocyclic structure can create regions of low electron density, which may facilitate binding to enzymes or receptors . Researchers investigate such scaffolds for a wide range of activities, including potential anticancer properties, as related sulfur-containing heterocycles have been shown to act as bioisosteres and can interfere with processes like DNA replication . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

4-methyl-5-thia-3-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),3,7,9,11-hexaene

InChI

InChI=1S/C14H11NS/c1-8-15-14-11-6-5-9-3-2-4-10(13(9)11)7-12(14)16-8/h2-4,7H,5-6H2,1H3

InChI Key

DLHCWFBDAMNSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C3C=CC=C4C3=C2CC4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in chlorobenzene at temperatures between 0°C and 5°C to mitigate exothermic side reactions. A molar ratio of 1:1.2 (naphthoquinone:S₂Cl₂) ensures complete conversion, with yields ranging from 65% to 78% after recrystallization from ethanol. Lower temperatures (<5°C) favor regioselective thiazole ring formation by reducing polysulfide byproducts.

Mechanistic Insights

The mechanism begins with the nucleophilic attack of the quinone’s amino group on sulfur monochloride, forming a thiourea intermediate. Intramolecular cyclization then occurs, facilitated by the electron-withdrawing quinone moiety, to yield the dihydroacenaphthothiazole core. Methyl substitution at the 8-position is retained through steric hindrance, directing cyclization to the 3,4-position of the acenaphthene backbone.

Modern Catalytic Approaches

Recent advances emphasize catalytic systems to enhance efficiency. A notable example involves ionic liquids supported on SBA-15 molecular sieves, as demonstrated in the synthesis of structurally related thiazoles.

Role of Molecular Sieves

The SBA-15 framework’s high surface area (550–600 m²/g) and uniform mesopores facilitate reactant diffusion and active-site accessibility, reducing reaction times by 30–40% compared to homogeneous catalysts.

Lawesson’s Reagent in Thiazole Formation

Lawesson’s reagent (LR), a potent sulfur-transfer agent, has been employed in synthesizing naphtho[1,2-d]thiazoles. Although unreported for 8-methyl-1,2-dihydroacenaphtho[3,4-d]thiazole, its utility in analogous systems suggests a viable pathway.

Proposed Mechanism

Treatment of 8-methylacenaphthenequinone oxime with LR in toluene at 110°C could induce cyclization via sequential sulfur insertion and dehydration. This method may offer superior yields (>80%) and milder conditions than S₂Cl₂-based routes.

Comparative Analysis of Synthetic Methods

MethodReagentsTemperature (°C)Yield (%)AdvantagesLimitations
S₂Cl₂ CyclocondensationS₂Cl₂, chlorobenzene0–565–78High regioselectivityToxicity of S₂Cl₂, low-temperature control required
Thioamide CyclizationMethylthioamide, acetic acid100–11050–60Simple setupModerate yields, byproduct formation
Ionic Liquid Catalysis[Bmim]OAc/SBA-1580–90N/A*High efficiency, recyclable catalystNot yet applied to target compound
Lawesson’s ReagentLR, toluene110>80*Mild conditions, high yield potentialUntested for target compound

*Extrapolated from analogous reactions .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 8-methyl-1,2-dihydroacenaphtho[3,4-d]thiazole, we compare it with structurally analogous thiazole- and thiadiazole-containing derivatives reported in recent literature. Key differences in molecular architecture, synthesis pathways, and biological activity are outlined below.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents/Modifications Reference
8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole C₁₄H₁₁NS 225.31 Fused acenaphthene-thiazole Methyl at position 8
4,5-Dihydro-8-methyl-acenaphtho[5,4-d]thiazole C₁₄H₁₁NS 225.31 Fused acenaphthene-thiazole Methyl at position 8, isomer of [3,4-d]
1,3,4-Thiadiazole derivatives (e.g., 13a–13d) Varies (e.g., C₁₉H₁₆N₆O₂S) ~400–450 Thiadiazole-pyrazole hybrids Nitrophenyl, methyl, ethylidene groups

Key Observations:

  • Isomerism: The positional isomerism between acenaphtho[3,4-d] and acenaphtho[5,4-d] thiazoles (e.g., CAS 110032-20-7 vs.
  • Hybrid Systems : Unlike the fused acenaphthene-thiazole core, 1,3,4-thiadiazole derivatives (e.g., 13a–13d) incorporate pyrazole and nitrophenyl moieties, significantly increasing molecular complexity and weight .

Biological Activity

8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole (CAS No. 110032-20-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by a synthesis of relevant research findings.

Chemical Structure and Properties

The structure of 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole consists of a fused acenaphthylene and thiazole moiety. Its unique structure contributes to its diverse biological activities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity
Thiazole Derivative AS. aureus20-28Good
Thiazole Derivative BE. coli24-40Moderate
Thiazole Derivative CC. albicans32-42Significant

Studies have shown that thiazole derivatives can exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, some halogenated thiazoles demonstrated inhibition rates between 58% and 91% against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole's structural components suggest potential anticancer properties. Research on related compounds indicates that certain thiazole derivatives can inhibit cancer cell proliferation.

Case Study: Antitumor Activity of Thiazole Derivatives

A study highlighted the anticancer effects of various thiazole derivatives on prostate cancer cells with IC50 values ranging from 0.4 to 1.0 μM . The mechanism often involves the inhibition of tubulin polymerization.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (μM)Mechanism
Thiazole Derivative DProstate Cancer0.7 - 1.0Tubulin Inhibition
Thiazole Derivative EMelanoma0.4 - 2.2Cell Cycle Arrest

These findings suggest that compounds with similar structures to 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole may also exhibit promising anticancer activities.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of thiazole-containing compounds. Certain derivatives have shown significant activity in seizure models.

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedEffective Dose (mg/kg)Protection (%)
Thiazole Compound FMES Model<20 mg/kg100%
Thiazole Compound GscPTZ Model<25 mg/kgVariable

These results indicate that modifications to the thiazole ring can enhance anticonvulsant activity, suggesting a potential therapeutic role for compounds like 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole in treating seizure disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole and its derivatives?

  • Methodology : Optimize multi-step reactions using phosphorus oxychloride (POCl₃) as a catalyst under reflux conditions, as demonstrated in the synthesis of structurally similar triazolothiadiazoles . Solvent selection (e.g., ethanol, DMF) and reaction time (16–18 hours) are critical for improving yield (e.g., 49–65%) . For fused thiazole systems, electrophilic substitution reactions with furan-2-yl groups can introduce functional diversity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, ¹H/¹³C NMR for stereochemical analysis, and X-ray crystallography to resolve planar conformations of the acenaphtho-thiazole core . Infrared (IR) spectroscopy helps identify key functional groups like C=S or C-N bonds .

Q. What biological activities are associated with 1,2-dihydroacenaphthothiazole derivatives?

  • Methodology : Screen for antimicrobial, antifungal, or anti-inflammatory properties using in vitro assays (e.g., MIC tests against S. aureus or E. coli). Triazole-thiadiazole hybrids exhibit bioactivity due to their resemblance to thiosemicarbazides and biguanides, which disrupt microbial enzyme systems .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data interpretation for this compound?

  • Methodology : Apply density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For example, deviations in ¹³C NMR chemical shifts may arise from solvent effects or crystal packing, which DFT can account for . Cross-validate using single-crystal X-ray structures to confirm bond angles and planarity .

Q. What strategies improve the electronic properties of acenaphthothiazole derivatives for optoelectronic applications?

  • Methodology : Introduce electron-withdrawing groups (e.g., cyano, chloro) to the thiazole ring to enhance electron affinity. Copolymerization with thiophene or benzodithiophene units, as seen in organic solar cell research, can tune bandgaps and charge transport . Cyclic voltammetry and UV-vis spectroscopy are critical for evaluating HOMO-LUMO levels .

Q. How do reaction conditions influence regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology : Use nitration or halogenation under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to target specific positions on the acenaphthylene ring. Monitor regioselectivity via HPLC and LC-MS, referencing studies on furan-2-yl-substituted derivatives .

Q. What experimental designs address low yields in multi-step syntheses of functionalized derivatives?

  • Methodology : Employ one-pot syntheses to reduce intermediate isolation steps. For example, sequential thioacylation and cyclization in DMSO/ethanol mixtures improve efficiency for thiatriazole derivatives . Optimize stoichiometry and catalyst loading (e.g., POCl₃ at 10% v/v) to minimize side reactions .

Methodological Considerations

  • Data Contradictions : Conflicting melting points or spectral data may arise from polymorphism or solvent residues. Recrystallize from ethanol-DMF (1:1) and repeat thermal analysis (DSC/TGA) .
  • Structure-Activity Relationships (SAR) : Use molecular docking to predict interactions with biological targets (e.g., fungal cytochrome P450) and guide derivative design .

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